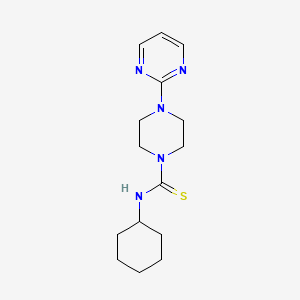

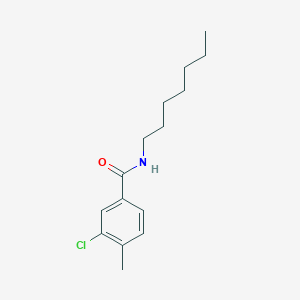

![molecular formula C23H24N4O5S3 B4616148 methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)

methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Vue d'ensemble

Description

This compound is a part of a class of chemicals known for their complex molecular structures and diverse chemical properties. While specific information on this exact compound is scarce, insights can be drawn from studies on related compounds.

Synthesis Analysis

A study on related compounds, such as 5-[(dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one, indicates that these compounds are synthesized to study structural changes associated with proton tautomerism of the amidine system (Pyrih et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant complexity. For instance, the compound 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was studied using X-ray diffraction, revealing a detailed molecular structure confirmed by various spectroscopic methods (Ramazani et al., 2011).

Chemical Reactions and Properties

Chemical reactions of these compounds often involve the formation of complex molecular structures and the introduction of various functional groups. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates complex chemical reactions leading to biologically active molecules (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are characterized by their solid-state structures and intermolecular interactions. Studies on compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate reveal insights into their crystal structures and bonding characteristics (Selič et al., 1997).

Chemical Properties Analysis

The chemical properties of these compounds often involve reactivity and interactions with other molecules. For instance, the reactivity of [2,6-Bis((dimethylamino)methyl)phenyl]gold(I) illustrates the unique interaction patterns and chemical behaviors of similar compounds (Koten et al., 2000).

Applications De Recherche Scientifique

Biological Activities and Synthesis

- A study on thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal activities. These compounds show potential for the development of new antimicrobial agents due to their ability to inhibit the growth of various bacterial and fungal strains without significant intermolecular interactions, highlighting the importance of the thiophene ring and its substitutions for biological activity (Vasu et al., 2003).

Photochemical Applications

- Research into 2-Dimethylaminophenyl heterocycles from photolysis indicates that these compounds can be obtained smoothly, showing high regio- and chemoselectivity. This process underlines the potential of using photochemical reactions to synthesize compounds with specific structural features for various applications (B. Guizzardi et al., 2000).

Material Science

- A novel class of emitting amorphous molecular materials was designed and synthesized, demonstrating the potential of thiophene derivatives as components in organic electroluminescent devices. These materials exhibit intense fluorescence emission and can serve as excellent emitting materials for multicolor light, including white, highlighting the versatility of thiophene derivatives in electronic and photonic applications (Hidekaru Doi et al., 2003).

Chemical Synthesis and Reactions

- The synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol demonstrates an efficient approach to generating complex thiophene derivatives. This methodology provides a foundation for synthesizing a wide range of thiophene-based compounds with potential applications in medicinal chemistry and material science (S. Sahu et al., 2015).

Kinetic and Molecular Studies

- Investigations into the kinetic behavior and molecular structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provide insight into the steric effects on chemical reactivity. Understanding the relationship between structure and reactivity in such compounds can inform the design of new chemical entities with tailored properties for specific applications (L. Rublova et al., 2017).

Propriétés

IUPAC Name |

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[4-(phenylsulfamoyl)phenyl]carbamothioylamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S3/c1-14-18(22(29)32-4)20(34-19(14)21(28)27(2)3)25-23(33)24-15-10-12-17(13-11-15)35(30,31)26-16-8-6-5-7-9-16/h5-13,26H,1-4H3,(H2,24,25,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLDRCCUFVWCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)

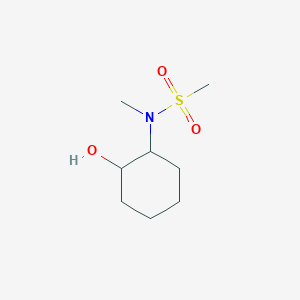

![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)

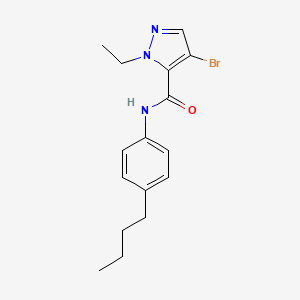

![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

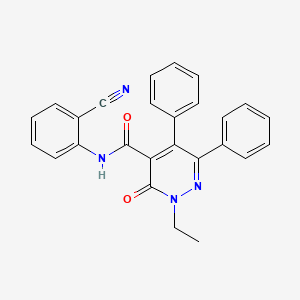

![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)

![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)

![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)

![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)